

An In-depth Technical Guide to the Structural Elucidation of N2-Isobutyrylguanine

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Compound of Interest

Compound Name: *N*-(6-Oxo-6,7-dihydro-1*H*-purin-2-yl)isobutyramide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: N2-isobutyrylguanine is a critical protected nucleobase frequently utilized in the chemical synthesis of oligonucleotides. Its precise chemical structure, including the potential for tautomerism, is fundamental to its reactivity and incorporation. This document provides a comprehensive technical overview of the methodologies employed for the structural elucidation of N2-isobutyrylguanine, detailing experimental protocols and data interpretation from key analytical techniques.

Introduction

N2-isobutyrylguanine is an acylated derivative of guanine, where an isobutyryl group serves as a protecting group for the exocyclic amine at the N2 position. This protection is essential during automated solid-phase oligonucleotide synthesis to prevent unwanted side reactions. Accurate structural characterization is paramount to confirm its identity, purity, and isomeric form before its use in synthesizing therapeutic or research-grade nucleic acids. The primary analytical techniques for its structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.^{[1][2]} This guide outlines the synthesis and the application of these methods in confirming the molecular structure of N2-isobutyrylguanine.

Physicochemical Properties

A summary of the fundamental physicochemical properties of N2-isobutyrylguanine is presented below. This data is crucial for sample handling, solvent selection, and interpretation of analytical results.

Property	Value	Reference
CAS Number	21047-89-2	[3]
Molecular Formula	C ₉ H ₁₁ N ₅ O ₂	[3]
Molecular Weight	221.22 g/mol	[3]
Melting Point	>300 °C	[3]
SMILES	CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2	[3]

Synthesis of N2-Isobutyrylguanine

The synthesis of N2-isobutyrylguanine is typically achieved through the direct acylation of guanine.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of guanine with an acylating agent in a suitable solvent.[4][5]

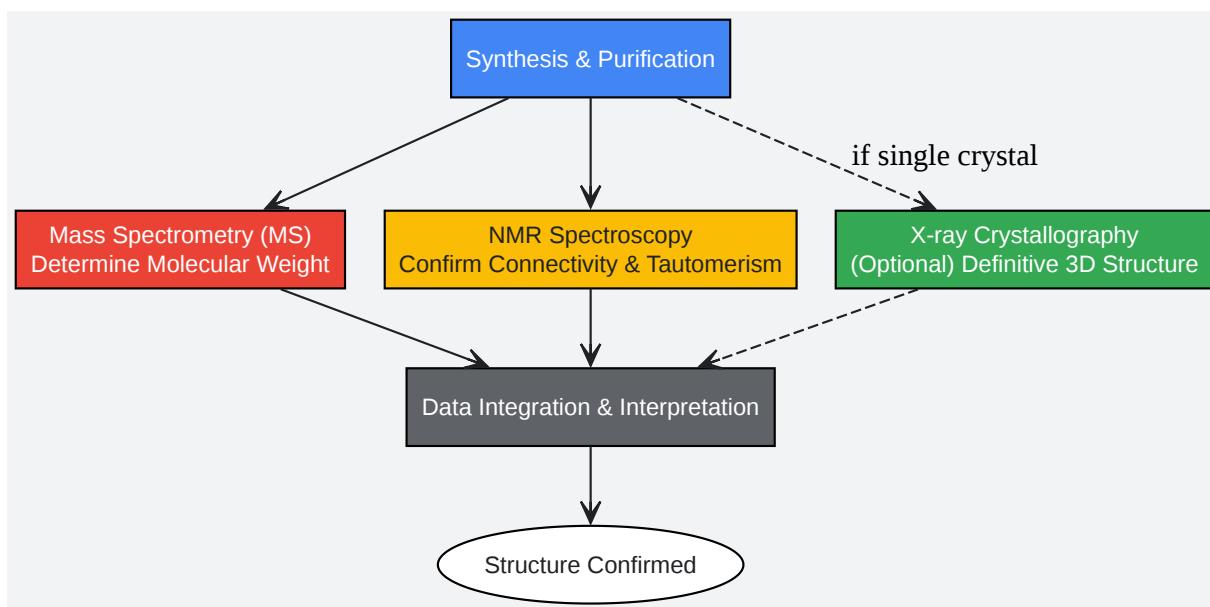
- Reactant Preparation: Suspend guanine in a suitable solvent mixture, such as dichloromethane and dimethyl sulfoxide (1:1 v/v).[4][5]
- Acylation: Add isobutyryl chloride to the suspension. The reaction proceeds by nucleophilic attack of the N2-amino group of guanine on the carbonyl carbon of the isobutyryl chloride.
- Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and by-products. This may involve quenching the reaction, solvent

extraction, and subsequent purification of the crude product, typically by crystallization or column chromatography, to yield pure N2-isobutyrylguanine.

Caption: Synthesis of N2-Isobutyrylguanine.

Structural Elucidation Workflow

The confirmation of the N2-isobutyrylguanine structure follows a systematic workflow, integrating several analytical techniques to provide orthogonal data, ensuring an unambiguous identification.



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Caption: General workflow for structural elucidation.

Spectroscopic and Crystallographic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.

Experimental Protocol: LC-MS/MS

- Sample Preparation: Dissolve a small amount of N2-isobutyrylguanine in a suitable solvent (e.g., acetonitrile/water mixture).
- Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from any impurities.
- Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode.
- Mass Analysis:
 - Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion $[M+H]^+$.
 - Tandem MS (MS/MS): Select the $[M+H]^+$ ion for collision-induced dissociation (CID) to generate characteristic fragment ions.[\[6\]](#)

Data Presentation: Expected Mass Spectrometry Data

Ion	Formula	Calculated m/z	Description
$[M+H]^+$	$[C_9H_{12}N_5O_2]^+$	222.0986	Protonated molecular ion
$[M-C_4H_6O+H]^+$	$[C_5H_6N_5O]^+$	152.0567	Loss of the isobutyryl group
$[C_4H_7O]^+$	$[C_4H_7O]^+$	71.0491	Isobutyryl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[\[7\]](#)[\[8\]](#) For N2-isobutyrylguanine, NMR is crucial for confirming the acylation at the N2 position and for studying its tautomeric forms in solution.[\[4\]](#)

Observation of Tautomerism: Studies have shown that N2-isobutyrylguanine exists as two distinct tautomers in a nearly 1:1 ratio in a dichloromethane-dimethyl sulfoxide solution: the 1,7-dihydro and the 1,9-dihydro forms.[4][5] These tautomers can be directly observed and characterized by NMR spectroscopy.[4]

Caption: Tautomeric equilibrium of N2-isobutyrylguanine.

Experimental Protocol: 1D and 2D NMR

- Sample Preparation: Dissolve approximately 5-10 mg of N2-isobutyrylguanine in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integrations, and coupling constants of all protons. Key signals include the H8 proton of the purine ring, the NH protons, and the protons of the isobutyryl group (methine and methyl).
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all unique carbon atoms, including the carbonyl and purine ring carbons.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (e.g., within the isobutyryl group).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the attachment of the isobutyryl group to the N2 position via correlation from the NH proton to the isobutyryl carbonyl carbon.

Data Presentation: Representative NMR Data While exact chemical shifts are solvent-dependent, the following table summarizes the key expected correlations for structural confirmation.

Proton Signal	Expected ^1H Shift (ppm, DMSO-d ₆)	Key HMBC Correlations (to Carbon)
H8	~8.0	C4, C5
NH (Amide)	~11.5	C2, C=O (isobutyryl)
NH (Ring)	~10.5-12.0	C2, C6, C4, C5
CH (isobutyryl)	~2.8	C=O, CH ₃
CH ₃ (isobutyryl)	~1.1	C=O, CH

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.^{[9][10]} This technique can resolve the absolute connectivity, conformational details, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of N2-isobutyrylguanine of suitable quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.^{[10][11]}
- Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the molecule.^[10] An atomic model is built into this map and refined computationally to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.^[11]

Conclusion

The structural elucidation of N2-isobutyrylguanine is a multi-step process that relies on the synergistic application of modern analytical techniques. Synthesis followed by mass

spectrometry confirms the molecular weight and elemental formula. Subsequently, extensive 1D and 2D NMR spectroscopy provides definitive evidence of the atomic connectivity and reveals key solution-state behavior, such as tautomerism.^[4] For an ultimate confirmation of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. The combination of these methods provides the rigorous characterization required for drug development and synthetic chemistry applications.

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